molecular formula C9H14N2O3 B12616260 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-

Cat. No.: B12616260
M. Wt: 198.22 g/mol
InChI Key: LOQKVBLRVCSOQF-VIFPVBQESA-N
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Description

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and an acetic acid moiety. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This can be achieved through various methods such as alkylation, cycloaddition, or ring-closing reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the spirocyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other spirocyclic compounds .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(5S)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid

InChI

InChI=1S/C9H14N2O3/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9/h10H,1-6H2,(H,12,13)/t9-/m0/s1

InChI Key

LOQKVBLRVCSOQF-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@]2(CCN(C2=O)CC(=O)O)NC1

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)NC1

Origin of Product

United States

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